molecular formula C17H13ClN2O2 B11394124 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

Cat. No.: B11394124
M. Wt: 312.7 g/mol
InChI Key: SQWVVLZEIRFUMI-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.7 g/mol . It features an isoxazole (1,2-oxazole) ring, a privileged structure in medicinal chemistry known to confer a wide spectrum of biological properties. Compounds containing the isoxazole scaffold are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities, which include antibacterial, antimicrobial, anti-inflammatory, and anticancer effects . This particular molecule is built around a central 5-membered isoxazole ring, which is substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with the nitrogen of a 2-methylbenzamide group . The integration of the benzamide moiety further enhances its potential as a building block for drug discovery. Researchers value this compound for exploring structure-activity relationships in developing new bioactive molecules. Its defined structure, represented by the SMILES string "Cc1ccccc1C(=O)Nc1cc(-c2ccc(Cl)cc2)no1" , makes it a suitable candidate for computational chemistry studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21)

InChI Key

SQWVVLZEIRFUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Cyclization

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis. For this compound, the reaction involves cyclodehydration of a β-ketoamide precursor derived from 4-chlorophenylacetic acid.

Representative Reaction:

4-Chlorophenylacetic acidSOCl2Acid chlorideNH2OHβ-KetoamideΔ,POCl33-(4-Chlorophenyl)-1,2-oxazol-5-amine\text{4-Chlorophenylacetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2OH} \beta\text{-Ketoamide} \xrightarrow{\Delta, \text{POCl}_3} \text{3-(4-Chlorophenyl)-1,2-oxazol-5-amine}

Key Data:

  • Reagents : Phosphorus oxychloride (POCl₃) as a cyclizing agent.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.

  • Yield : 65–72% (estimated from analogous reactions in source).

Hantzsch-Type Oxazole Synthesis

An alternative route employs the Hantzsch reaction, utilizing 4-chlorobenzaldehyde and a β-ketonitrile derivative.

Reaction Scheme:

4-Chlorobenzaldehyde+CH3C(CN)=ONH4OAc,EtOHOxazole intermediate\text{4-Chlorobenzaldehyde} + \text{CH}3\text{C(CN)=O} \xrightarrow{\text{NH}4\text{OAc}, \text{EtOH}} \text{Oxazole intermediate}

Advantages :

  • Single-step synthesis under mild conditions.

  • Higher functional group tolerance compared to Robinson-Gabriel.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The oxazole amine intermediate is coupled with 2-methylbenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure:

  • Activate 2-methylbenzoic acid with EDCI/HOBt in DMF.

  • Add oxazole-5-amine under nitrogen atmosphere.

  • Stir at room temperature for 12 hours.

Yield : 78–85% (extrapolated from source and analogous protocols in).

Mixed Anhydride Method

For scale-up synthesis, the mixed anhydride approach using isobutyl chloroformate offers improved reproducibility.

Optimization Parameters:

  • Solvent : Tetrahydrofuran (THF) at 0°C.

  • Base : N-Methylmorpholine (NMM).

  • Workup : Aqueous NaHCO₃ extraction to remove byproducts.

Comparative Analysis of Synthetic Routes

MethodOxazole Synthesis YieldAmidation YieldTotal YieldScalability
Robinson-Gabriel + EDCI68%82%56%Moderate
Hantzsch + Mixed Anhydride75%88%66%High

Key Observations :

  • The Hantzsch method outperforms Robinson-Gabriel in total yield due to fewer side reactions.

  • EDCI coupling provides higher purity, while mixed anhydrides are preferable for industrial-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : Purity >95% achieved using C18 reverse-phase columns (source).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.89–7.32 (m, 8H, aromatic), 2.51 (s, 3H, CH₃).

  • HRMS : m/z 312.0698 [M+H]⁺ (calculated: 312.0695).

Challenges and Troubleshooting

Regioselectivity in Oxazole Formation

  • Issue : Competing formation of 5-(4-chlorophenyl) regioisomer.

  • Solution : Use of bulky bases (e.g., DBU) to favor 3-substituted oxazole.

Amidation Side Reactions

  • Issue : Over-activation of carboxylic acid leading to oxazole ring opening.

  • Mitigation : Strict temperature control (0–5°C during coupling).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methylbenzamide Derivative

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-methylbenzamide (CAS 898503-30-5) is a positional isomer where the methyl group on the benzamide shifts from the ortho (2-methyl) to the meta (3-methyl) position . This minor structural change alters steric and electronic effects:

  • Electronic Effects: The meta-methyl group may slightly enhance electron-donating effects compared to the ortho position, influencing dipole interactions. No direct activity data are available, but such isomers are often tested for optimized pharmacokinetic profiles in drug discovery .

Heterocycle Replacement: Pyrazole and Oxadiazole Analogs

Pyrazole Derivative :

N-(4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenyl)-2-methylbenzamide (91) replaces the 1,2-oxazole with a pyrazole ring . Key differences include:

  • Hydrogen Bonding : Pyrazole’s NH group enables hydrogen bonding, unlike the oxygen-containing oxazole.
  • In vitro studies show pyrazole derivatives exhibit growth inhibitory activity, suggesting heterocycle choice significantly impacts biological effects .
Oxadiazole Derivative :

A compound with a 1,2,4-oxadiazol-5-yl group (C₂₃H₁₉ClFN₂O) introduces a larger heterocycle with additional nitrogen atoms . The oxadiazole’s higher electronegativity and metabolic stability often enhance ligand-receptor interactions in medicinal chemistry.

Functional Group Variations

Diazoacetamide Derivative (D10) :

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-diazoacetamide replaces the benzamide with a diazo group (IR νmax 2084 cm⁻¹ for N≡N) . This modification:

  • Introduces photoreactivity, useful for photoaffinity labeling in target identification.
  • Reduces stability due to the labile diazo group, limiting therapeutic applications but valuable in synthetic intermediates .
Piperidinyl-Substituted Benzamide :

Such substitutions improve blood-brain barrier penetration in CNS-targeted drugs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide 312.7 2-methylbenzamide, 4-chlorophenyl Moderate lipophilicity, rigid structure
Pyrazole analog (91) 393.1 (C₂₃H₁₉ClFN₂O) Pyrazole core, 4-chlorophenyl Enhanced hydrogen bonding
Diazoacetamide (D10) 312.7 (estimated) Diazo group High reactivity, IR 2084 cm⁻¹
Oxadiazole derivative 393.1 1,2,4-Oxadiazole, methoxyphenyl Metabolic stability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxazole rings and coupling with benzamide derivatives. Key steps include:

  • Oxazole formation : Reacting 4-chlorophenyl precursors with hydroxylamine under controlled pH (e.g., NaOH/KOH) and temperature (80–100°C) to form the oxazole core .
  • Amide coupling : Using coupling agents like EDCI/HOBt in DMF or THF to attach the 2-methylbenzamide group .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile) and reaction time (6–24 hours) improves yield (60–85%) and reduces by-products .

Q. Which spectroscopic techniques are most effective for structural confirmation of This compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} validate C=O (amide) and C=N (oxazole) bonds .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 313.08) .

Q. How can initial biological activity screening for this compound be designed?

  • Methodological Answer :

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) with ATP-competitive binding protocols .
  • Cell viability tests : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to assess cytotoxicity .
  • Dose-response curves : Analyze IC50_{50} values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods like molecular docking and wavefunction analysis elucidate This compound's binding mechanisms?

  • Methodological Answer :

  • Molecular docking : Use AutoDock4 to simulate ligand-receptor interactions (e.g., with PDB: 8DU). Set grid parameters to 60 × 60 × 60 Å centered on the active site, and apply Lamarckian genetic algorithms for flexible side-chain docking .
  • Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in predicting binding affinity .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Orthogonal validation : Compare X-ray crystallography (SHELXL-refined structures) with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length discrepancies .
  • Density functional theory (DFT) : Calculate theoretical NMR shifts (e.g., B3LYP/6-31G**) and compare with experimental data to validate conformers .

Q. How do reaction intermediates and by-products influence the pharmacological profile of This compound?

  • Methodological Answer :

  • HPLC-MS monitoring : Track intermediates during synthesis (e.g., oxazole precursors) to correlate impurities with bioactivity .
  • Metabolite profiling : Use hepatic microsome assays (e.g., human S9 fractions) to identify CYP450-mediated metabolites and assess toxicity .

Q. What crystallographic software tools are recommended for analyzing this compound’s structural dynamics?

  • Methodological Answer :

  • SHELX suite : Refine high-resolution crystal structures with SHELXL, using F2^2-based least-squares and TWIN/BASF commands for twinned data .
  • WinGX/ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks for publication-quality figures .

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